molecular formula C10H14N2O B2854456 4-(1-Cyclopropylethoxy)-2-methylpyrimidine CAS No. 2197877-20-4

4-(1-Cyclopropylethoxy)-2-methylpyrimidine

Cat. No.: B2854456
CAS No.: 2197877-20-4
M. Wt: 178.235
InChI Key: WKBDPPOFYSBSTR-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylethoxy)-2-methylpyrimidine is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropylethoxy group and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-cyclopropylethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The cyclopropylethoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of 1-cyclopropylethanol is replaced by the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the cyclopropylethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-(1-Cyclopropylethoxy)-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclopropylethoxy)-4-methylpyrimidine: Similar structure but with different substitution patterns.

    4-(1-Cyclopropylethoxy)pyrimidine: Lacks the methyl group on the pyrimidine ring.

    2-(1-Cyclopropylethoxy)pyrimidine: Similar but with different positioning of the cyclopropylethoxy group.

Uniqueness

4-(1-Cyclopropylethoxy)-2-methylpyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the cyclopropylethoxy group and the methyl group on the pyrimidine ring provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(1-cyclopropylethoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(9-3-4-9)13-10-5-6-11-8(2)12-10/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDPPOFYSBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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